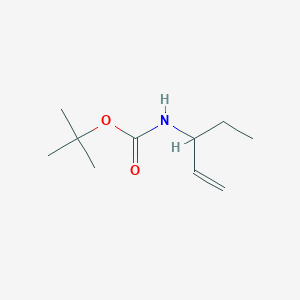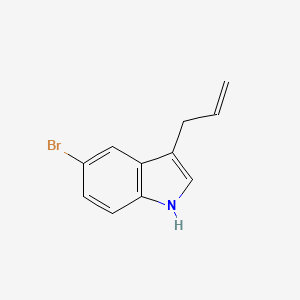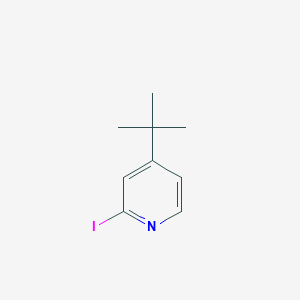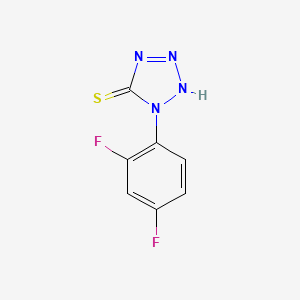
5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine: is a chemical compound belonging to the class of nitropyridines. This compound is characterized by the presence of an iodine atom at the 5th position, two methyl groups at the 4th and 6th positions, a nitro group at the 3rd position, and an amine group at the 2nd position on the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the iodination of 4,6-dimethyl-3-nitropyridin-2-amine. The reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of 4,6-dimethyl-3-amino-2-aminopyridine.
Oxidation: Formation of 4,6-dimethyl-3-nitropyridine-2-carboxylic acid.
Scientific Research Applications
Chemistry: 5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are explored for their ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing its activity .
Comparison with Similar Compounds
- 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine
- 5-Chloro-4,6-dimethyl-3-nitropyridin-2-amine
- 5-Fluoro-4,6-dimethyl-3-nitropyridin-2-amine
Comparison: Compared to its bromine, chlorine, and fluorine analogs, 5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine exhibits higher reactivity due to the larger atomic radius and lower electronegativity of iodine. This makes it more suitable for certain types of chemical reactions, such as nucleophilic substitution .
Properties
Molecular Formula |
C7H8IN3O2 |
|---|---|
Molecular Weight |
293.06 g/mol |
IUPAC Name |
5-iodo-4,6-dimethyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C7H8IN3O2/c1-3-5(8)4(2)10-7(9)6(3)11(12)13/h1-2H3,(H2,9,10) |
InChI Key |
MQTVVOVIOOFXAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[1-(5-Fluoro-3-pyridyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15333010.png)




![1-[2-(2-Aminoethoxy)-5-chloropyridin-3-yl]-3-[2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl]urea](/img/structure/B15333037.png)
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15333038.png)
![5-(4-Methoxybenzyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15333041.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)propane-1,3-diol](/img/structure/B15333053.png)
